REACTION_CXSMILES
|
[CH3:1][CH2:2][C@@H:3]([C:51]([OH:53])=[O:52])[C@@H:4]1[O:9][C@@H:8]([C@H:10]([C@H:12]([OH:49])[C@@H:13]([C:15]([C@@H:17]([C@H:20]2[O:25][C@@:24]3([O:30][C@:29]4([O:34][C@@:33]([C@@H:36]5[O:41][C@@H:40]([CH3:42])[C@@:39]([OH:45])([CH2:43][CH3:44])[CH2:38][CH2:37]5)([CH3:35])[CH2:32][CH2:31]4)[C@H:28]([OH:46])[CH:27]=[CH:26]3)[C@H:23]([CH3:47])[CH2:22][C@@H:21]2[CH3:48])[CH2:18][CH3:19])=[O:16])[CH3:14])[CH3:11])[C@@H:7]([CH3:50])[CH2:6][CH2:5]1>C(OCC)(=O)C>[CH3:1][CH2:2][C@@H:3]([C:51]([OH:53])=[O:52])[C@@H:4]1[O:9][C@@H:8]([C@H:10]([C@H:12]([OH:49])[C@@H:13]([C:15]([C@@H:17]([C@H:20]2[O:25][C@@:24]3([O:30][C@:29]4([O:34][C@@:33]([C@@H:36]5[O:41][C@@H:40]([CH3:42])[C@@:39]([OH:45])([CH2:43][CH3:44])[CH2:38][CH2:37]5)([CH3:35])[CH2:32][CH2:31]4)[C@H:28]([OH:46])[CH:27]=[CH:26]3)[C@H:23]([CH3:47])[CH2:22][C@@H:21]2[CH3:48])[CH2:18][CH3:19])=[O:16])[CH3:14])[CH3:11])[C@@H:7]([CH3:50])[CH2:6][CH2:5]1.[CH3:1][CH2:2][CH:3]([C:51]([OH:53])=[O:52])[CH:4]1[O:9][CH:8]([CH:10]([CH:12]([OH:49])[CH:13]([C:15]([CH:17]([CH:20]2[O:25][C:24]3([O:30][C:29]4([O:34][C:33]([CH:36]5[O:41][CH:40]([CH3:42])[C:39]([OH:45])([CH2:43][CH3:44])[CH2:38][CH2:37]5)([CH3:35])[CH2:32][CH2:31]4)[CH2:28][CH:27]=[CH:26]3)[CH:23]([CH3:47])[CH2:22][CH:21]2[CH3:48])[CH2:18][CH3:19])=[O:16])[CH3:14])[CH3:11])[CH:7]([CH3:50])[CH2:6][CH2:5]1
|
Name
|
salinomycin
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[C@H]([C@H]1CC[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
After washing the column with one liter of ethyl acetate, salinomycin and SY-1
|
Type
|
WASH
|
Details
|
are eluted with a 100:5 mixture of ethyl acetate-methanol solution
|
Type
|
ADDITION
|
Details
|
The fractions containing salinomycin and SY-1
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The concentrate is diluted in 50 ml of chloroform-methand solution (100:2)
|
Type
|
WASH
|
Details
|
Elution
|
Name
|
|
Type
|
product
|
Smiles
|
CC[C@H]([C@H]1CC[C@@H]([C@@H](O1)[C@@H](C)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@H]([C@]3(O2)C=C[C@H]([C@@]4(O3)CC[C@@](O4)(C)[C@H]5CC[C@@]([C@@H](O5)C)(CC)O)O)C)C)O)C)C(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(C1CCC(C(O1)C(C)C(C(C)C(=O)C(CC)C2C(CC(C3(O2)C=CCC4(O3)CCC(O4)(C)C5CCC(C(O5)C)(CC)O)C)C)O)C)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |